![molecular formula C20H18N4S B13372528 N-[4-(9H-beta-carbolin-1-yl)phenyl]-N'-ethylthiourea](/img/structure/B13372528.png)
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N'-ethylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea is a compound that belongs to the class of beta-carboline alkaloids. Beta-carbolines are a group of naturally occurring and synthetic indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and pharmacological potential, making them of significant interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea typically involves the reaction of 9H-beta-carboline derivatives with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .
Wissenschaftliche Forschungsanwendungen
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex beta-carboline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, influencing neurotransmitter activity and modulating various signaling pathways. This interaction can lead to a range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Acetyl-beta-carboline: A natural product with similar pharmacological properties.
4-(9H-beta-carbolin-1-yl)-4-oxo-butyric acid: Another beta-carboline derivative with potential biological activities
Uniqueness
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea is unique due to its specific structural features, which confer distinct biological activities and pharmacological potential. Its thiourea group, in particular, plays a crucial role in its interaction with molecular targets, differentiating it from other beta-carboline derivatives .
Eigenschaften
Molekularformel |
C20H18N4S |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
1-ethyl-3-[4-(9H-pyrido[3,4-b]indol-1-yl)phenyl]thiourea |
InChI |
InChI=1S/C20H18N4S/c1-2-21-20(25)23-14-9-7-13(8-10-14)18-19-16(11-12-22-18)15-5-3-4-6-17(15)24-19/h3-12,24H,2H2,1H3,(H2,21,23,25) |
InChI-Schlüssel |
PZOPPFBKDUHTQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=S)NC1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(ethylamino)-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate](/img/structure/B13372454.png)
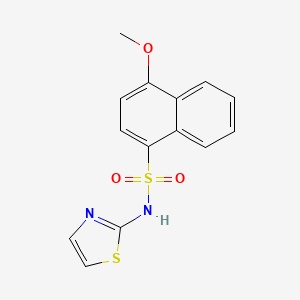
![Methyl 4-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13372460.png)
![5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B13372467.png)
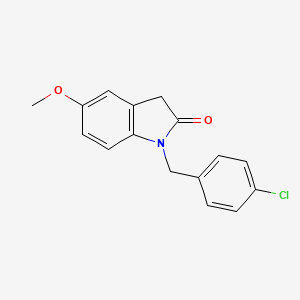
![6-bromo-5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372482.png)
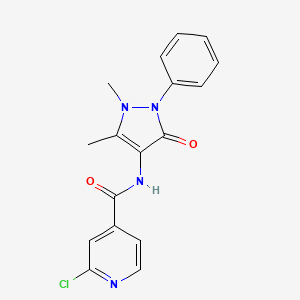
![2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B13372502.png)
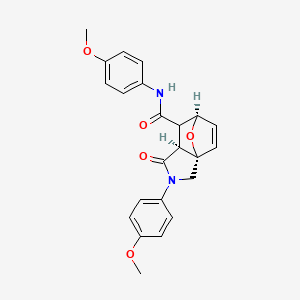
![N-{4-[2-(1-piperidinyl)ethoxy]phenyl}-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide](/img/structure/B13372536.png)
![3-(1-Benzofuran-2-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372541.png)
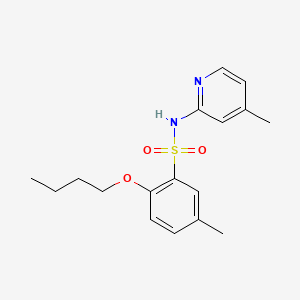
![2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B13372545.png)
![[2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B13372547.png)
